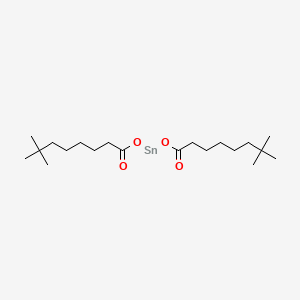
Etoposide Impurity B;Picroetoposide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoposide Impurity B, also known as Picroetoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, a compound extracted from the roots and rhizomes of the Mayapple plant. Picroetoposide is one of the impurities that can be found in etoposide formulations and is often monitored to ensure the purity and efficacy of the drug .
Vorbereitungsmethoden
The synthesis of Picroetoposide involves several steps, starting from podophyllotoxin. The synthetic route typically includes the following steps:
Hydroxylation: Podophyllotoxin undergoes hydroxylation to form 4’-demethylepipodophyllotoxin.
Glycosylation: The hydroxylated product is then glycosylated with a glucose derivative to form etoposide.
Isomerization: Etoposide can undergo isomerization under certain conditions to form Picroetoposide.
Industrial production methods for etoposide and its impurities involve similar steps but are optimized for large-scale production. These methods often include the use of high-pressure homogenization and other techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Picroetoposide can undergo various chemical reactions, including:
Oxidation: Picroetoposide can be oxidized to form different oxidation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of Picroetoposide can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Picroetoposide can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Picroetoposide has several scientific research applications, including:
Chemistry: Picroetoposide is used as a reference standard in the analysis of etoposide formulations.
Biology: Picroetoposide is used in studies of the biological activity of etoposide and its derivatives.
Medicine: Picroetoposide is used in studies of the pharmacokinetics and pharmacodynamics of etoposide.
Industry: Picroetoposide is used in the quality control and assurance of etoposide formulations.
Wirkmechanismus
Picroetoposide, like etoposide, exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By inhibiting this enzyme, Picroetoposide causes breaks in the DNA strands, leading to cell cycle arrest and apoptosis. The molecular targets of Picroetoposide include the DNA-topoisomerase II complex and other proteins involved in DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Picroetoposide is similar to other etoposide impurities and derivatives, such as:
Etoposide: The parent compound, which is widely used as a chemotherapeutic agent.
4’-Demethylepipodophyllotoxin: An intermediate in the synthesis of etoposide and Picroetoposide.
Podophyllotoxin: The natural product from which etoposide and its derivatives are synthesized.
Picroetoposide is unique in its specific isomeric structure, which can affect its chemical and biological properties. Compared to etoposide, Picroetoposide may have different reactivity and stability, which can influence its behavior in pharmaceutical formulations .
Eigenschaften
Molekularformel |
C29H32O13 |
|---|---|
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
(5S,5aR,8aS,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1 |
InChI-Schlüssel |
VJJPUSNTGOMMGY-PNRINKNLSA-N |
Isomerische SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)

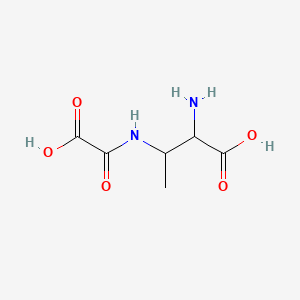


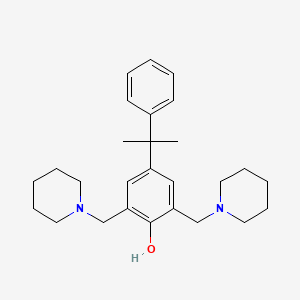
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
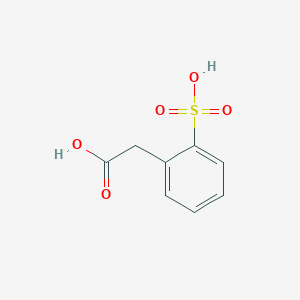
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
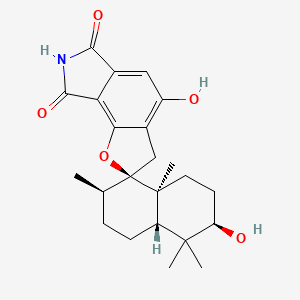
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
